molecular formula C23H25NO3S B2387641 N-benzhydryl-4-butoxybenzenesulfonamide CAS No. 496014-53-0

N-benzhydryl-4-butoxybenzenesulfonamide

Cat. No. B2387641
CAS RN: 496014-53-0
M. Wt: 395.52
InChI Key: DGTXPAKXYASKNR-UHFFFAOYSA-N
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Description

“N-benzhydryl-4-butoxybenzenesulfonamide” is likely an organic compound that contains a sulfonamide group. Sulfonamides are a significant class of compounds in medicinal chemistry and have a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzhydryl group (two benzene rings connected by a single carbon), a butoxy group (four carbon alkoxy group), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom) .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the conditions and reagents present. Sulfonamides, for example, can undergo reactions such as hydrolysis, acylation, and displacement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of “N-benzhydryl-4-butoxybenzenesulfonamide”. For example, some sulfonamides act as antimicrobial agents by inhibiting bacterial synthesis of folic acid .

properties

IUPAC Name

N-benzhydryl-4-butoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c1-2-3-18-27-21-14-16-22(17-15-21)28(25,26)24-23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,23-24H,2-3,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTXPAKXYASKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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